REACTION_CXSMILES
|
Cl.[N:2]1[CH:7]=[CH:6][C:5]([C:8]([OH:10])=[O:9])=[CH:4][N:3]=1.[CH2:11](O)[CH3:12]>>[CH2:11]([O:9][C:8]([C:5]1[CH:6]=[CH:7][N:2]=[N:3][CH:4]=1)=[O:10])[CH3:12]
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Name
|
|
Quantity
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1 mL
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Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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3.78 g
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Type
|
reactant
|
Smiles
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N1=NC=C(C=C1)C(=O)O
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Name
|
|
Quantity
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70 mL
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Type
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reactant
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Smiles
|
C(C)O
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed overnight
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Duration
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8 (± 8) h
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated down
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Type
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CUSTOM
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Details
|
The residue was purified (silica gel, 2-10% MeOH/DCM)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CN=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |